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Compound Name: LDN-209929 dihydrochloride

Cat. No.: B2745620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of LDN-209929
dihydrochloride, a potent inhibitor of Haspin kinase, with other notable Haspin inhibitors: LDN-

192960, CHR-6494, and 5-iodotubercidin (5-ITu). This document is intended to serve as a

resource for researchers in the fields of oncology, cell biology, and drug discovery by

presenting objective performance comparisons supported by experimental data.

Introduction to LDN-209929 and Haspin Kinase
LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin

(Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a

crucial role in the regulation of mitosis. Haspin's primary known substrate is histone H3, which

it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key step in the

proper alignment of chromosomes during metaphase and the overall fidelity of cell division.

Due to its critical role in mitosis, Haspin has emerged as an attractive therapeutic target in

oncology.

Comparative Kinase Selectivity Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and

potential off-target effects. This section compares the inhibitory activity of LDN-209929 and its

alternatives against Haspin kinase and a selection of other kinases. The data presented below

is a compilation from various sources and, where possible, from broad kinase screening
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panels. It is important to note that direct comparison can be challenging due to variations in

assay conditions and the specific kinase panels used in different studies.

Table 1: Comparison of IC50 Values for Haspin Kinase Inhibitors

Compound
Haspin IC50
(nM)

DYRK2 IC50
(µM)

Selectivity
(Haspin vs.
DYRK2)

Other Notable
Off-Targets
(IC50 < 1µM)

LDN-209929

dihydrochloride
55[1] 9.9[1] ~180-fold

Not extensively

reported

LDN-192960 10[2][3] 0.048[2][3] ~4.8-fold

DYRK1A,

DYRK3, CLK1,

PIM1[3]

CHR-6494 2[4][5][6][7][8]
>10 (in a panel

of 27 kinases)
>5000-fold

Not extensively

reported in broad

screens

5-iodotubercidin

(5-ITu)
25 Not reported Not applicable

CLK1, DYRK1A,

and others

Note: IC50 values can vary between different assay formats and conditions. The data above is

intended for comparative purposes.

Signaling Pathway and Experimental Workflow
To understand the mechanism of action of LDN-209929 and other Haspin inhibitors, it is

essential to visualize their position in the relevant signaling pathway and the general workflow

for their characterization.
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Caption: Haspin kinase signaling pathway during mitosis and the point of intervention by LDN-

209929.

Kinase Inhibition Assay Workflow
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Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols
The following are detailed methodologies for two common types of in vitro kinase assays that

can be used to determine the potency of Haspin inhibitors like LDN-209929.

Homogeneous Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by

Haspin kinase.

Materials:

Recombinant Human Haspin Kinase

Biotinylated Histone H3 (1-21) peptide substrate

ATP

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Stop Solution: 10 mM EDTA in Assay Buffer
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Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and

Streptavidin-Allophycocyanin (APC)

Test Compounds (LDN-209929, etc.) dissolved in DMSO

384-well low-volume black plates

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small

volume (e.g., 50 nL) of each compound dilution to the assay plate.

Enzyme and Substrate Preparation: Prepare a solution of Haspin kinase and biotinylated

histone H3 peptide in Assay Buffer.

Reaction Initiation: Add the enzyme/substrate mixture to the wells of the assay plate

containing the compounds. Initiate the kinase reaction by adding ATP. The final

concentrations in the reaction should be optimized, but typical concentrations are in the

range of 0.5-5 nM Haspin, 100-500 nM peptide substrate, and ATP at its Km value for

Haspin.

Incubation: Incubate the reaction mixture at room temperature for a predetermined time

(e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

Reaction Termination: Stop the reaction by adding the Stop Solution.

Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-APC)

and incubate in the dark for 60 minutes to allow for antibody binding and FRET signal

development.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at both the donor (Europium, ~615 nm) and acceptor (APC, ~665 nm)

wavelengths.

Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the

logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation

to determine the IC50 value.
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ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant Human Haspin Kinase

Histone H3 protein or a suitable peptide substrate

ATP

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

ADP-Glo™ Reagent

Kinase Detection Reagent

Test Compounds (LDN-209929, etc.) dissolved in DMSO

384-well white plates

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to

the assay plate.

Kinase Reaction: Prepare a reaction mixture containing Haspin kinase, substrate, and ATP in

the Assay Buffer. Add this mixture to the wells of the assay plate. Final concentrations should

be optimized for the specific kinase and substrate.

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow

the kinase reaction to proceed.

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction

and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This

reagent converts the ADP generated in the kinase reaction back to ATP and contains

luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP

produced. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the

signal against the logarithm of the inhibitor concentration and fit the data to determine the

IC50 value.

Conclusion
LDN-209929 dihydrochloride is a potent and highly selective inhibitor of Haspin kinase,

demonstrating significant selectivity over the closely related kinase DYRK2. When compared to

other Haspin inhibitors such as LDN-192960, CHR-6494, and 5-ITu, LDN-209929 offers a

favorable balance of potency and selectivity. The detailed experimental protocols provided

herein offer a standardized approach for the in vitro characterization of these and other Haspin

inhibitors. Further comprehensive kinome-wide profiling of these compounds under identical

conditions would be invaluable for a definitive comparative assessment of their selectivity and

potential for therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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